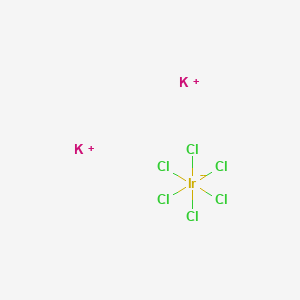

Dipotassium iridium hexachloride

描述

Significance within Coordination Chemistry of Platinum Group Metals

The platinum group metals (PGMs), which include ruthenium, rhodium, palladium, osmium, iridium, and platinum, are known for their similar physical and chemical properties and their tendency to form a vast array of coordination complexes. briandcolwell.comwikipedia.org Within this group, iridium complexes are noted for their diverse reactivity and catalytic properties. wikipedia.org

Potassium hexachloroiridate(IV) holds a place of importance as a stable and accessible source of the iridium(IV) ion. sigmaaldrich.com The [IrCl₆]²⁻ anion is a classic example of a hexahalide complex, a fundamental structure in coordination chemistry. The study of such complexes, including their electronic structure, ligand exchange kinetics, and redox behavior, provides foundational insights applicable across the PGM series. For instance, early studies in the 1950s and 1960s investigated electron transfer and exchange reactions between hexachloroiridate(III) and hexachloroiridate(IV) ions, contributing to the broader understanding of redox mechanisms in transition metal complexes. acs.orgacs.org Its structural similarity to other PGM hexahalides, like potassium hexachloroplatinate(IV), allows for comparative studies that illuminate periodic trends in bonding and reactivity.

Overview of Contemporary Research Trajectories

Modern research continues to find new and significant applications for potassium hexachloroiridate(IV), underscoring its versatility. A prominent area of investigation is in materials science, where it serves as a precursor for synthesizing iridium and platinum nanoparticles. wikipedia.orgsamaterials.com These nanoparticles are created by the reduction of K₂[IrCl₆] and are explored for their catalytic and electronic properties. briandcolwell.com

In the realm of electrochemistry and chemical engineering, K₂[IrCl₆] is utilized in studies aimed at enhancing mass transfer in electrolytic systems, which has relevance for energy applications. sigmaaldrich.com Its electrochemical properties are also harnessed in the development of sensitive detection methods, such as in voltammetry at modified glassy carbon electrodes. sigmaaldrich.com Furthermore, recent research has even proposed a novel method for assaying total antioxidant capacity using this iridium compound. sigmaaldrich.com

The compound is also a model system for fundamental physics and chemistry research. Its crystal structure, belonging to the K₂PtCl₆ family with an antifluorite-type cubic structure, features a geometrically frustrated face-centered cubic (fcc) arrangement of Ir⁴⁺ ions. This has made K₂[IrCl₆] a subject of interest for studying the interplay of geometric frustration and magnetic interactions in 5d transition metal compounds.

Historical Context of Iridium Coordination Complexes

The history of iridium coordination complexes is intrinsically linked to the discovery of iridium itself. In 1803, the English chemist Smithson Tennant discovered iridium, along with osmium, in the black, acid-insoluble residue of crude platinum ore that had been dissolved in aqua regia. sputtering-targets.netbritannica.comchemicool.com The name "iridium" was chosen from the Latin word 'iris', meaning rainbow, because the element's salts exhibited a wide variety of vibrant colors—a direct consequence of the different coordination environments and oxidation states of the iridium ion. briandcolwell.comsputtering-targets.netacs.org This discovery was part of a broader European effort to characterize the so-called platinum group metals. wikipedia.org

While early work focused on isolating and characterizing the elemental metals, the colorful nature of iridium's compounds naturally led to the study of its coordination chemistry. The development of organometallic iridium chemistry, a sub-field of coordination chemistry, has been crucial in advancing areas like C-H bond activation and catalysis. wikipedia.orgacs.org The study of simple coordination complexes like the hexachloroiridate anion provided the fundamental groundwork for understanding the electronic structure and reactivity that makes iridium complexes so valuable in modern chemistry, from catalysis to materials for organic light-emitting diodes (OLEDs). acs.orgrsc.org

Chemical and Physical Properties of Potassium Hexachloroiridate(IV)

| Property | Value |

| Chemical Formula | K₂[IrCl₆] |

| Molecular Weight | 483.13 g/mol |

| Appearance | Black crystalline powder |

| CAS Number | 16920-56-2 |

| Melting Point | >385 °C |

| Crystal System | Cubic |

| Space Group | Fm-3m |

Data sourced from multiple chemical suppliers and research articles. wikipedia.orgscbt.combriandcolwell.comsigmaaldrich.com

Crystallographic Data for K₂[IrCl₆]

| Parameter | Value (at 300 K) | Value (at 20 K) |

| Space Group | Fm-3m | Fm-3m |

| a (Å) | 9.7711(1) | 9.7369(1) |

| V (ų) | 932.89(2) | 923.01(2) |

| Z | 4 | 4 |

| Ir-Cl bond distance (Å) | 2.330(1) | 2.331(1) |

This table presents crystallographic parameters for Potassium Hexachloroiridate(IV) at room temperature (300 K) and low temperature (20 K), showing the stability of its cubic symmetry upon cooling. The data is from high-resolution synchrotron XRD studies.

Structure

2D Structure

属性

IUPAC Name |

dipotassium;iridium;hexachloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6ClH.Ir.2K/h6*1H;;;/q;;;;;;;2*+1/p-6 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISBYVKZBUSOTBC-UHFFFAOYSA-H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[K+].[K+].[Ir] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl6IrK2-4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

16941-92-7 (Parent) | |

| Record name | Potassium hexachloroiridate(IV) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016920562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70276573, DTXSID20937607 | |

| Record name | dipotassium iridium hexachloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iridium(4+) potassium chloride (1/2/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20937607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

483.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16920-56-2, 12016-12-5 | |

| Record name | Potassium hexachloroiridate(IV) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016920562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | dipotassium iridium hexachloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iridium(4+) potassium chloride (1/2/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20937607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry

Optimized Synthesis of Potassium Hexachloroiridate(IV)

The synthesis of potassium hexachloroiridate(IV) is a cornerstone of iridium chemistry, typically involving the oxidation of an iridium(III) precursor. The careful control of reaction parameters is paramount to achieving high yields of the desired product.

Reaction of Iridium(III) Precursors with Halogenating Agents

The primary route to potassium hexachloroiridate(IV) involves the oxidation of an iridium(III) salt, most commonly hydrated iridium(III) chloride (IrCl₃·xH₂O), in the presence of a potassium source, typically potassium chloride (KCl). The transformation from Ir(III) to Ir(IV) is achieved through the use of a strong halogenating agent, with chlorine gas (Cl₂) being a prevalent choice. The reaction can be represented by the following general equation:

2 IrCl₃ + Cl₂ + 4 KCl → 2 K₂[IrCl₆]

This process hinges on the ability of chlorine to act as an effective oxidizing agent, readily accepting electrons from the Ir(III) center. The presence of excess chloride ions from KCl in the reaction medium is crucial for the formation of the stable hexachloroiridate(IV) anion, [IrCl₆]²⁻.

Controlled Reaction Conditions and Yield Enhancement Strategies

Maximizing the yield of potassium hexachloroiridate(IV) necessitates precise control over several reaction parameters. The reaction is typically carried out in an aqueous solution. The temperature of the reaction is a critical factor; while gentle heating can facilitate the dissolution of reactants and increase the reaction rate, excessive temperatures can lead to the formation of undesired byproducts or decomposition of the product.

To enhance the yield, careful stoichiometric control of the reactants is essential. An excess of potassium chloride is often used to ensure the complete conversion of the iridium precursor to the hexachloroiridate complex and to promote its precipitation from the solution, as K₂[IrCl₆] has limited solubility in concentrated KCl solutions. The slow bubbling of chlorine gas through the reaction mixture ensures a continuous supply of the oxidizing agent without causing vigorous, uncontrolled reactions. The pH of the solution is also a consideration, with acidic conditions generally favoring the stability of the hexachloroiridate(IV) complex.

| Parameter | Condition | Rationale |

| Iridium Precursor | Iridium(III) chloride (hydrated) | Readily available and soluble Ir(III) source. |

| Potassium Source | Potassium chloride | Provides K⁺ ions and excess Cl⁻ for complex formation and precipitation. |

| Halogenating Agent | Chlorine gas | Effective oxidizing agent for the Ir(III) to Ir(IV) conversion. |

| Solvent | Water | Common solvent for the reactants. |

| Temperature | Gentle heating | Improves reaction kinetics and solubility of reactants. |

| Stoichiometry | Excess KCl | Shifts equilibrium towards product formation and aids precipitation. |

Table 1: Key Parameters for Optimized Synthesis of Potassium Hexachloroiridate(IV)

Purification Techniques for High-Purity Material

Obtaining high-purity potassium hexachloroiridate(IV) is critical for its use in further chemical synthesis and research applications. The primary method for purification is recrystallization. Commercial powders can be purified by dissolving the material in hot water to create a supersaturated solution. acs.org As the solution slowly cools, the solubility of K₂[IrCl₆] decreases, leading to the formation of well-defined, high-purity crystals. This process is effective at removing more soluble impurities, which remain in the mother liquor.

The efficiency of recrystallization can be enhanced by controlling the cooling rate; slow cooling over a period of a day or two generally yields larger and purer crystals. acs.org The final product, typically a black or dark brown crystalline powder, is then collected by filtration, washed with a small amount of cold water to remove any residual mother liquor, and dried under vacuum.

Derivatization to Related Iridium Oxidation States

The hexachloroiridate(IV) anion is a versatile precursor for accessing other oxidation states of iridium, most notably the +3 and, under specific conditions, higher oxidation states.

Reduction Pathways to Hexachloroiridate(III)

The reduction of potassium hexachloroiridate(IV) to potassium hexachloroiridate(III) (K₃[IrCl₆]) is a well-established transformation. This one-electron reduction can be achieved using a variety of reducing agents. The choice of reductant and reaction conditions allows for controlled synthesis of the Ir(III) complex.

Common reducing agents include sulfites, oxalates, and hydrogen sulfide (B99878). For instance, the reaction with a sulfite (B76179) salt in an aqueous medium effectively reduces the iridium center. The electrochemical reduction of [IrCl₆]²⁻ to [IrCl₆]³⁻ is also a clean and controllable method, often employed in analytical and preparative settings. The reduction is reversible, and the electrochemical potential of the [IrCl₆]²⁻/[IrCl₆]³⁻ couple is a well-characterized parameter.

| Reducing Agent | Reaction Conditions | Product |

| Sulfite salts (e.g., Na₂SO₃) | Aqueous solution | K₃[IrCl₆] |

| Oxalic acid/oxalates | Aqueous solution, often with heating | K₃[IrCl₆] |

| Hydrogen sulfide (H₂S) | Aqueous solution | K₃[IrCl₆] |

| Electrochemical Reduction | Controlled potential electrolysis | K₃[IrCl₆] |

Table 2: Common Reduction Pathways for Potassium Hexachloroiridate(IV)

Oxidative Substitution to Higher Oxidation State Iridium Species

While the +4 oxidation state is common for iridium, the element can exhibit even higher oxidation states, up to +9 in certain species. wikipedia.orgucoz.ua The direct oxidation of potassium hexachloroiridate(IV) to discrete molecular species with higher oxidation state iridium chlorides is challenging due to the high stability of the [IrCl₆]²⁻ anion.

However, under forcing conditions with powerful oxidizing agents, further oxidation can be achieved, often leading to the formation of iridium oxides or mixed-ligand complexes. For example, oxidation in the presence of strong oxidants like fluorine gas can lead to the formation of iridium(VI) fluoride (B91410) (IrF₆). wikipedia.org The oxidative addition of molecules like chlorine (Cl₂) to Ir(IV) complexes is a known reaction in organometallic chemistry, which increases the oxidation state of the metal center. wikipedia.org While the direct oxidative addition of chlorine to K₂[IrCl₆] to form a stable Ir(V) or Ir(VI) chloride species is not a commonly reported synthetic route, the principle highlights the potential for accessing higher oxidation states from Ir(IV) precursors under the appropriate reaction conditions and with suitable ligand environments. The synthesis of high oxidation state complexes, such as those containing Ir(V), often requires specialized reaction conditions and strong oxidizing agents, and may involve the formation of dimeric species with bridging ligands. researchgate.net

Influence of Counter Cations on Synthetic Outcomes

In the chemistry of hexachloroiridate(IV), the nature of the counter-cation can significantly influence synthetic outcomes, affecting product morphology, phase, and purity. The potassium cation in K₂IrCl₆, while often considered a spectator ion, plays a crucial role due to its size, charge density, and its impact on the crystal lattice and solution chemistry.

K₂IrCl₆ adopts a stable cubic antifluorite crystal structure where the K⁺ ions are situated in a highly symmetric environment. arxiv.orgarxiv.org This structural arrangement provides a well-defined starting point for subsequent chemical transformations. The stability of this lattice can influence the kinetics of ligand substitution and hydrolysis reactions.

Research into the synthesis of iridium-based catalysts via the hydrolysis of K₂IrCl₆ has shown that the concentration of the potassium-containing base (e.g., potassium hydroxide (B78521), KOH) is a critical parameter. mpg.de The ratio of KOH to the iridium precursor (the KOH:Ir ratio) directly impacts the nature of the resulting iridium oxohydroxide product. mpg.de

Low KOH:Ir Ratios: At lower ratios, the synthesis yields highly nanostructured materials with high surface areas. mpg.de

This demonstrates that the potassium counter-cation, both from the initial precursor and from the reagents used in synthesis, is not inert. Its concentration governs the reaction environment (e.g., alkalinity) and influences oligomerization, condensation, and redox reactions, ultimately determining the structural and compositional properties of the final iridium-based material. mpg.de

Table 2: Influence of KOH:Ir Ratio on Iridium Oxohydroxide Synthesis

| KOH:Ir Ratio | Observed Product Morphology | Effect on Surface Area | Other Observations | Reference |

|---|---|---|---|---|

| 5:1 | Highly nanostructured material | High | - | mpg.de |

| ≥ 50:1 | Compact, ~200 nm spheres | Sharp decrease | Formation of metallic Ir⁰ phase | mpg.de |

Table 3: List of Chemical Compounds

| Compound Name | Chemical Formula |

|---|---|

| Potassium hexachloroiridate(IV) | K₂IrCl₆ |

| Iridium Oxide | IrO₂ |

| Manganese Oxide | MnO₂ |

| Potassium hydroxide | KOH |

Structural and Electronic Characterization in Research Contexts

Elucidation of Coordination Geometry and Bonding Properties

The arrangement of the chloride ligands around the central iridium ion and the nature of the iridium-chlorine bonds are defining features of the compound. Advanced analytical techniques have provided a clear picture of this coordination environment.

The hexachloroiridate(IV) anion, [IrCl₆]²⁻, adopts a highly symmetrical octahedral geometry. In the solid state, potassium hexachloroiridate(IV) crystallizes in a cubic antifluorite-type structure, where the [IrCl₆]²⁻ octahedra are arranged on a face-centered cubic (fcc) lattice, separated by potassium cations. aip.org This high symmetry is maintained even at very low temperatures.

High-resolution synchrotron X-ray diffraction studies have confirmed this structure, revealing a regular octahedron with Cl-Ir-Cl bond angles fixed at 90° by the cubic symmetry. aip.org The precise iridium-chlorine bond length has been determined at different temperatures, showing a slight increase upon cooling from room temperature. This structural integrity, with isolated and regular IrCl₆ octahedra, makes K₂[IrCl₆] a model system for studying the physical and electronic properties of 5d transition metal compounds. aip.org

| Parameter | Value | Temperature | Reference |

|---|---|---|---|

| Ir-Cl Bond Length | 2.3164(10) Å | 300 K | aip.org |

| Ir-Cl Bond Length | 2.3224(11) Å | 20 K | aip.org |

| Cl-Ir-Cl Bond Angle | 90° | 20 K - 300 K | aip.org |

The central iridium atom in the [IrCl₆]²⁻ anion possesses a +4 oxidation state. A neutral iridium atom has the electron configuration [Xe] 4f¹⁴ 5d⁷ 6s². The formation of the Ir⁴⁺ ion involves the removal of four electrons, resulting in a [Xe] 4f¹⁴ 5d⁵ configuration.

In the strong octahedral crystal field generated by the six chloride ligands, the five 5d orbitals split into two energy levels: a lower-energy triplet (t₂g) and a higher-energy doublet (e_g). As a 5d transition metal, iridium complexes are typically low-spin, meaning electrons will fill the lower energy orbitals first before pairing up. Consequently, the five d-electrons of Ir⁴⁺ occupy the t₂g orbitals, leading to a t₂g⁵ e_g⁰ configuration. youtube.com

This electronic arrangement has a profound influence on the molecular structure. The ground electronic state, ²T₂g, is orbitally non-degenerate. According to the Jahn-Teller theorem, significant geometric distortion is only expected for electronically degenerate ground states. The absence of such degeneracy in the t₂g⁵ configuration means that a first-order Jahn-Teller distortion is not expected. This is consistent with the experimental observation from X-ray diffraction that the [IrCl₆]²⁻ anion maintains a perfect, undistorted octahedral geometry. aip.org The single unpaired electron in the t₂g orbitals renders the compound paramagnetic.

Advanced Spectroscopic Probes for Comprehensive Characterization

Spectroscopy is a vital tool for probing the electronic structure of coordination compounds in various states. For potassium hexachloroiridate(IV), Ultraviolet-Visible (UV-Vis) spectroscopy is particularly informative for analyzing its properties in solution.

Aqueous solutions of potassium hexachloroiridate(IV) are characterized by their intense dark brown or reddish-brown color, which arises from strong absorption of light in the visible region of the electromagnetic spectrum. The UV-Vis spectrum of the [IrCl₆]²⁻ anion is dominated by ligand-to-metal charge-transfer (LMCT) bands, which are typically much more intense than the weaker, spin-forbidden d-d transitions.

The electronic absorption spectrum of the [IrCl₆]²⁻ ion displays several strong absorption bands in the near-UV and visible regions. These bands are assigned to charge-transfer transitions where an electron is promoted from a molecular orbital that is primarily ligand (Cl⁻) in character to one that is primarily metal (Ir⁴⁺) in character. The spectrum typically shows distinct, broad absorption bands between 400 nm and 500 nm. researchgate.net

The intensity of these absorptions is quantified by the molar extinction coefficient (ε), which is a measure of how strongly a chemical species absorbs light at a given wavelength. For the [IrCl₆]²⁻ anion, these values are large, characteristic of allowed charge-transfer transitions. The precise value can be influenced by the solvent and concentration.

| Species | Oxidation State | Absorption Bands (cm⁻¹) | Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹) | Reference |

|---|---|---|---|---|

| [IrCl₆]²⁻ | Ir(IV) | Bands in the visible region (~20,000-25,000 cm⁻¹) | ~3900 (in 1 M HCl) | researchgate.net |

| [IrCl₆]³⁻ | Ir(III) | 24,100 and 28,800 | Not specified | researchgate.net |

UV-Vis spectroscopy is a powerful technique for monitoring changes in the oxidation state of iridium in solution. The one-electron reduction of the dark-colored hexachloroiridate(IV) anion to the hexachloroiridate(III) anion ([IrCl₆]³⁻) is a common reaction. The Ir(III) complex, with its d⁶ electronic configuration, has a markedly different and less intense absorption spectrum, often appearing as a lighter olive-green or yellowish color.

The significant spectral differences between the Ir(IV) and Ir(III) species allow for their simultaneous detection and quantification in a mixture. As [IrCl₆]²⁻ is reduced, its characteristic absorption bands decrease in intensity, while new bands corresponding to [IrCl₆]³⁻ appear. researchgate.net For instance, the Ir(III) complex exhibits characteristic absorption bands at approximately 24,100 cm⁻¹ and 28,800 cm⁻¹. researchgate.net By monitoring the absorbance at wavelengths specific to each species, the progress of the reaction and the relative concentrations of the different oxidation states can be determined. In many cases, the spectral plots of such transformations show one or more isosbestic points—wavelengths where the molar absorptivity of the two species is identical, and thus the total absorbance does not change during the chemical reaction. The appearance of an isosbestic point is strong evidence that a clean conversion between two primary species is occurring. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Solution-Phase Analysis

Theoretical and Computational Investigations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are essential for a detailed understanding of the electronic structure and properties of potassium hexachloroiridate(IV). For heavy elements like iridium, it is crucial to account for relativistic effects, especially spin-orbit coupling, which has a profound impact on the electronic energy levels.

DFT calculations have been used to analyze the vibrational spectra of K2[IrCl6], showing good agreement between calculated and experimental transition energies for its vibrational modes. acs.org Theoretical studies have also been employed to investigate its charge transport properties. For instance, DFT calculations have been used to estimate the activation energy for charge transport, which was found to be approximately 0.7 eV. arxiv.orgresearchgate.net

Furthermore, ab initio calculations are critical for understanding the complex electronic states observed in spectroscopic experiments like RIXS. Such calculations support the interpretation that the dynamic Jahn-Teller effect, rather than a static crystal distortion, is responsible for the observed spectral features in K2[IrCl6]. arxiv.org These computational methods allow for the determination of parameters like the strength of spin-orbit coupling and vibronic coupling constants, which are vital for accurately modeling the compound's behavior. arxiv.org

| Property | Method | Finding/Result | Reference |

|---|---|---|---|

| Charge Transport | DFT | Activation Energy (Δ) ≈ 0.7 eV | arxiv.orgresearchgate.net |

| Vibrational Frequencies | DFT | Good agreement with experimental IR and Raman spectra | acs.org |

| Electronic Excitations | Ab initio calculations | Supports dynamic Jahn-Teller effect interpretation of RIXS data | arxiv.org |

The bonding in the [IrCl6]2- anion can be effectively described using molecular orbital (MO) theory. The MO diagram arises from the linear combination of the valence atomic orbitals of the central iridium(IV) ion and the six chlorine ligands. The key atomic orbitals involved are the 5d, 6s, and 6p orbitals of iridium and the 3p orbitals of the chlorine atoms.

In the octahedral (Oh) symmetry of the complex, the six chlorine 3p orbitals that can form σ bonds combine to produce ligand group orbitals with a1g, eg, and t1u symmetries. The twelve chlorine 3p orbitals oriented perpendicular to the Ir-Cl bonds form π-type ligand group orbitals with t1g, t1u, t2g, and t2u symmetries.

These ligand group orbitals interact with the iridium valence orbitals of matching symmetry:

eg set : Formed from the interaction of the Ir 5d(z²) and 5d(x²-y²) orbitals with the eg ligand group orbitals. This results in a bonding (eg) and an antibonding (e*g) set of molecular orbitals.

t2g set : Formed from the interaction of the Ir 5d(xy), 5d(xz), and 5d(yz) orbitals with the t2g ligand group orbitals. This interaction creates a bonding (t2g) and an antibonding (t*2g) set.

The Ir 6s (a1g) and 6p (t1u) orbitals also interact with the corresponding ligand group orbitals.

Iridium(IV) has a d5 electron configuration. In the strong ligand field of the [IrCl6]2- complex, these five electrons occupy the lower-energy molecular orbitals. The resulting ground state electronic configuration is (t2g)5. researchgate.net This leaves a single vacancy or "hole" in the t2g subshell, leading to a 2T2g ground state term. researchgate.net The lowest energy electronic transitions are typically ligand-to-metal charge transfer (LMCT) transitions, where an electron is promoted from a filled ligand-based MO to the vacancy in the t*2g orbital. researchgate.net

Redox Chemistry and Advanced Electrochemical Behavior

Fundamental Electrochemical Studies of the Ir(IV)/Ir(III) Redox Coupleresearchgate.netsci-hub.se

The Ir(IV)/Ir(III) redox couple is a cornerstone for electrochemical studies due to its reversible nature and well-behaved electrochemical response. researchgate.net This couple is often used as an alternative to the ferricyanide/ferrocyanide system, which can exhibit quasi-reversible electron transfer due to film formation on electrode surfaces. researchgate.net

Cyclic Voltammetry for Reversibility and Kinetic Investigationssci-hub.selibretexts.orgresearchgate.net

Cyclic voltammetry (CV) is a powerful technique for probing the electrochemical behavior of the hexachloroiridate system. numberanalytics.com Studies have confirmed the reversibility of the hexachloroiridate couple at various electrode materials, including platinum, nickel, and glassy carbon. researchgate.nettue.nlresearchgate.net This reversibility is characterized by a clear limiting current density plateau for the reduction of hexachloroiridate(IV). tue.nlresearchgate.net The interpeak distance in cyclic voltammograms for slow scan rates can be less than the theoretical 59 mV for a one-electron process, which can still be indicative of a reversible redox couple. researchgate.net

The kinetics of the reduction of hexachloroiridate(IV) have been investigated in the presence of various reducing agents. For example, the reaction with kojic acid shows first-order dependence on [IrCl₆]²⁻ and fractional-order dependence on the kojic acid concentration, suggesting the formation of an intermediate complex. researchgate.net Similarly, the oxidation of L-Cysteine by hexachloroiridate(IV) exhibits second-order dependence with respect to the iridium complex and first-order in cysteine. researchgate.net

Scan Rate Dependency Studies in Voltammetric Systemssci-hub.se

The scan rate in cyclic voltammetry is a critical parameter that provides insights into the kinetics and mechanism of the electrode process. asdlib.orgdigitellinc.com For a diffusion-controlled process, the peak currents in a cyclic voltammogram are linearly proportional to the square root of the scan rate. researchgate.net In contrast, for a surface-controlled or adsorption-controlled process, the peak currents are directly proportional to the scan rate. researchgate.net

Varying the scan rate can help to distinguish between different types of electrochemical processes. asdlib.org For the hexachloroiridate system, studies have shown that as the scan rate is increased, the voltammogram may appear less reversible. nih.gov The relationship between peak current and scan rate is crucial for determining whether the process is limited by diffusion or by surface phenomena. researchgate.net

Potentiometric Determination of Redox Potentials

Potentiometry is a technique used to measure the potential of an electrochemical cell under no current flow. elettronicaveneta.com This method is essential for determining the standard redox potential of the Ir(IV)/Ir(III) couple. libretexts.org The potential of an electrode in a potentiometric measurement responds to the activity of the analyte in the solution. libretexts.org The standard electrode potential (E°) is a fundamental thermodynamic quantity that characterizes the tendency of a species to be reduced. wikipedia.org For the IrCl₆²⁻/IrCl₆³⁻ couple, the standard reduction potential is a key parameter in understanding its oxidizing power. nih.gov

The redox potential of iridium complexes can be significantly influenced by the ligands attached to the iridium center. For instance, the reduction potentials for facial and meridional isomers of some iridium complexes show that the Ir(IV) state is favored in the meridional geometry. osti.gov

Electron Transfer Mechanisms in Homogeneous and Heterogeneous Systemsresearchgate.netresearchgate.net

The electron transfer reactions of hexachloroiridate(IV) can occur in both homogeneous (all reactants in the same phase) and heterogeneous (reactants in different phases, e.g., at an electrode surface) systems. In homogeneous solutions, hexachloroiridate(IV) acts as a one-equivalent oxidant, and its reaction mechanisms often depend on the nature of the reducing agent. rsc.org

Kinetic studies of the oxidation of various substrates by hexachloroiridate(IV) often provide evidence for the formation of intermediate complexes. researchgate.net For example, the oxidation of arsenic(III) and tellurium(IV) by hexachloroiridate(IV) involves the formation of intermediate species. researchgate.netrsc.org In some cases, electron transfer can be coupled with proton transfer, as seen in the oxidation of phenols by hexachloroiridate(IV). nih.gov

Heterogeneous electron transfer occurs at the electrode-solution interface. The hexachloroiridate(IV)/hexachloroiridate(III) couple is a model system for studying such processes due to its electrochemical reversibility. researchgate.net The rate of heterogeneous electron transfer is a key parameter in the performance of electrochemical devices.

Stability and Speciation in Aqueous and Mixed Solvent Media

The stability and speciation of hexachloroiridate(IV) are crucial factors influencing its reactivity and electrochemical behavior. The complex can undergo various reactions in solution, including reduction and hydroxylation.

pH Dependence of Hexachloroiridate(IV) Reduction and Stabilitylibretexts.orgnih.gov

The stability of the hexachloroiridate(IV) complex is highly dependent on the pH of the solution. In acidic solutions (pH 2–3), the degradation of the complex is slower. tue.nlresearchgate.net However, as the pH increases, the stability decreases. At pH values above 6, rapid hydroxylation of the complex occurs, making it unsuitable for certain applications. tue.nlresearchgate.net

The rate of reduction of hexachloroiridate(IV) is also influenced by pH. For instance, the oxidation of tellurium(IV) by hexachloroiridate(IV) is acid-inhibited, meaning the rate of reaction decreases with increasing hydrogen ion concentration. rsc.orgrsc.org Conversely, the oxidation of N-(2-acetamido) iminodiacetic acid shows an inverse fractional order with respect to [H⁺], indicating that the reaction rate increases as the pH increases. researchgate.net The oxidation of phenols by hexachloroiridate(IV) also exhibits a simple pH dependence, with faster oxidation of the deprotonated phenolate (B1203915) ion. nih.gov

Interactive Data Table: Electrochemical Parameters of the Hexachloroiridate Couple

| Parameter | Value | Conditions | Electrode | Source |

| Diffusion Coefficient (IrCl₆²⁻) | 8.38 x 10⁻¹⁰ m²/s | pH 4 | Platinum/Nickel | tue.nlresearchgate.net |

| Diffusion Coefficient (IrCl₆³⁻) | 6.10 x 10⁻¹⁰ m²/s | pH 4 | Platinum/Nickel | tue.nlresearchgate.net |

| Mid-point Potential (vs. NHE) | 426 mV | pH 7.0 aqueous solution | Not specified | osti.gov |

Interactive Data Table: pH Effects on Hexachloroiridate(IV) Stability and Reactivity

| pH Range | Observation | Reaction | Source |

| 2-3 | Slower degradation | Spontaneous reduction/hydroxylation | tue.nlresearchgate.net |

| > 6 | Rapid hydroxylation | [IrCl₆]²⁻ + nH₂O → [IrCl₆₋ₙ(OH)ₙ]²⁻ + nH⁺ + nCl⁻ | tue.nlresearchgate.net |

| Acidic | Decreased rate of Te(IV) oxidation | Acid-inhibited reaction | rsc.orgrsc.org |

| Increasing pH | Increased rate of N-(2-acetamido) iminodiacetic acid oxidation | Inverse fractional order in [H⁺] | researchgate.net |

Solvation Effects in Binary Aqueous Solvent Mixtures

The redox behavior of the hexachloroiridate(IV)/hexachloroiridate(III) couple, [IrCl₆]²⁻/[IrCl₆]³⁻, is significantly influenced by the solvent environment. In binary aqueous solvent mixtures, the composition of the solvent can alter the solvation shells of the ionic species, leading to changes in the formal redox potential.

The Gibbs energy of transfer for a single ion between different solvents is a key thermodynamic parameter that quantifies these solvation effects. nih.gov For instance, the transfer energies of ions between water and organic solvents like acetonitrile (B52724), propylene (B89431) carbonate, and dimethylformamide have been studied to establish a unified redox potential scale. nih.gov This allows for the comparison of redox potentials across different solvent systems.

Computational studies, employing methods like the molecular orbital energy approximation (MOEA) and the energy difference approximation (EDA), have been used to model the redox potentials of organic molecules in aqueous solutions. nih.gov These models demonstrate that the inclusion of explicit water molecules and continuum solvent models is crucial for accurately predicting redox potentials, especially for charged species. nih.gov The strong hydrogen bonding and solvent structure in aqueous solutions play a significant role that is not always captured by simpler models. nih.gov Theoretical predictions of redox potentials for various organic and inorganic complexes often require sophisticated computational approaches, including density functional theory (DFT) and considerations for relativistic effects and spin-orbit coupling. mdpi.com

Comparative Stability with Other Redox Couples in Electrochemical Mass Transfer Measurements

In the field of electrochemical engineering, the limiting current density method is frequently used to assess the mass transfer performance of electrolyzers. researchgate.net This technique relies on a reversible redox couple where the reaction rate is limited by mass transfer at a sufficient overpotential. researchgate.net The hexacyanoferrate(II)/hexacyanoferrate(III) (ferrocyanide/ferricyanide) couple has traditionally been a popular choice for these measurements. tue.nlresearchgate.net However, a significant drawback of the hexacyanoferrate couple is its tendency to irreversibly poison the electrode surface, which can lead to unreliable and inaccurate results. tue.nlresearchgate.net

The hexachloroiridate(IV)/hexachloroiridate(III) couple has emerged as a viable and often superior alternative. tue.nlresearchgate.net Voltammetric studies confirm that the hexachloroiridate couple exhibits reversible behavior with a distinct limiting current density plateau on various electrode materials, including platinum and nickel. tue.nlresearchgate.net

A key advantage of the hexachloroiridate couple is its resistance to electrode poisoning. tue.nl Long-term chronoamperometric experiments have shown that even after 16 hours at pH 4, the electrode remains unpoisoned. tue.nlresearchgate.net This makes the hexachloroiridate couple particularly suitable for testing electrode materials that are difficult to clean, such as complex three-dimensional structures. tue.nl

However, the stability of the hexachloroiridate species in solution is pH-dependent. In acidic solutions (pH 2–3), the degradation of the complex is slow. tue.nl Conversely, at a pH above 6, the complex undergoes rapid hydroxylation, rendering it unsuitable for mass transfer experiments under these conditions. tue.nl While the hexacyanoferrate couple shows greater stability in solution over a wider pH range, its propensity for irreversible electrode fouling remains a critical issue. tue.nl

The table below summarizes a comparison of key properties for the hexachloroiridate and hexacyanoferrate redox couples relevant to their use in mass transfer measurements.

| Property | Hexachloroiridate Couple | Hexacyanoferrate Couple | Source(s) |

| Electrode Behavior | Reversible, clear limiting current | Quasi-reversible, prone to film formation | researchgate.nettue.nl |

| Electrode Poisoning | No significant poisoning observed | Irreversible electrode poisoning | tue.nlresearchgate.net |

| Solution Stability | Stable in acidic pH (2-3), degrades at pH > 6 | More stable in solution over a wider pH range | tue.nl |

| Application | Suitable for sensitive or hard-to-clean electrodes | Commonly used, but with risk of unreliable results | tue.nl |

Electrochemical Applications in Analytical and Engineering Contexts

Voltammetry for Sensitive Detection

The reversible, one-electron transfer of the [IrCl₆]²⁻/[IrCl₆]³⁻ couple makes it an excellent system for voltammetric studies and sensitive detection methods. researchgate.net Cyclic voltammetry of this couple provides a clear and uncomplicated illustration of electrochemically reversible electron transfer, in contrast to the quasi-reversible behavior of the ferricyanide/ferrocyanide system which can be complicated by film formation on the electrode surface. researchgate.net This predictability makes potassium hexachloroiridate(IV) a valuable tool in analytical chemistry education and research.

The well-defined voltammetric response allows for the sensitive detection of various analytes. For instance, voltammetric techniques have been developed for the detection of minute quantities of substances, reaching down to the zeptomole (10⁻²¹ mole) level. nih.gov While these ultra-sensitive detection methods often employ other redox species, the principles are demonstrated and understood using stable and reversible couples like hexachloroiridate. The development of innovative electrode designs, such as interdigitated gear-shaped graphene biosensors, further enhances the active surface area, leading to improved detection capabilities for various target molecules. researchgate.net

Enhancing Mass Transfer in Electrolytic Systems

The hexachloroiridate(IV)/hexachloroiridate(III) redox couple is instrumental in studies aimed at characterizing and enhancing mass transfer in electrolytic systems. researchgate.nettue.nl By operating under limiting current conditions, where the reaction rate is solely dependent on the rate at which the electroactive species arrives at the electrode surface, researchers can precisely measure mass transfer coefficients. tue.nl

The reliability of the hexachloroiridate system, particularly its resistance to electrode fouling, ensures that the measured limiting currents accurately reflect the hydrodynamic conditions within the electrochemical reactor. tue.nlresearchgate.net This is crucial for the design and optimization of electrolytic cells used in various applications, from industrial synthesis to energy storage. The diffusion coefficients for both hexachloroiridate(IV) and hexachloroiridate(III) have been determined, providing the necessary parameters for accurate mass transfer modeling. tue.nlresearchgate.net

| Ion | Diffusion Coefficient (m²/s) | Source(s) |

| Hexachloroiridate(IV) | 8.38 x 10⁻¹⁰ | tue.nlresearchgate.net |

| Hexachloroiridate(III) | 6.10 x 10⁻¹⁰ | tue.nlresearchgate.net |

Fabrication and Performance Evaluation of Iridium Oxide Electrodes for pH Sensing

Potassium hexachloroiridate(IV) can serve as a precursor material for the fabrication of iridium oxide (IrOx) films, which are widely used in the development of robust and sensitive pH sensors. mdpi.com These sensors are an attractive alternative to traditional glass electrodes due to their mechanical stability, potential for miniaturization, and rapid response times. jku.at

Several methods exist for creating iridium oxide films, including sputtering, thermal oxidation, and electrochemical deposition. google.commdpi.com One electrochemical method involves the use of a solution containing potassium hexachloroiridate(IV) to deposit an iridium oxide film onto a substrate, such as a carbon or gold electrode. mdpi.comcapes.gov.br For example, a red-brown solution can be prepared by mixing potassium hexachloroiridate(IV) with sodium hydrogen citrate, which is then refluxed and treated with oxygen to form an iridium oxide colloid. mdpi.com This colloid can then be electrochemically deposited onto an electrode surface.

The performance of these iridium oxide electrodes is evaluated based on several criteria, including their pH sensitivity (slope of the potential vs. pH plot), response time, stability, and hysteresis. mdpi.comosti.gov Electrochemically prepared iridium oxide films have demonstrated excellent pH sensitivity, often close to the theoretical Nernstian value of -59.16 mV/pH. jku.at Studies have reported sensitivities in the range of -56.6 mV/pH to as high as -80 mV/pH. mdpi.comutwente.nl The performance of these sensors can be influenced by the fabrication parameters, such as the composition of the deposition solution and the number of deposition cycles. utwente.nl The resulting electrodes have been successfully used for pH measurements in various media, including for in-situ monitoring in water pipelines and in biological samples like blood. researchgate.netrsc.org

| Performance Metric | Typical Value/Characteristic | Source(s) |

| pH Sensitivity | -55 to -80 mV/pH | mdpi.comosti.govutwente.nl |

| Response Time | Fast, comparable to or faster than glass electrodes | jku.atosti.gov |

| Stability | Good long-term stability, but can exhibit some drift | utwente.nlresearchgate.net |

| Fabrication Methods | Electrochemical deposition, sputtering, thermal oxidation | mdpi.comgoogle.commdpi.com |

| Applications | Environmental monitoring, biomedical sensing, industrial process control | jku.atresearchgate.netrsc.org |

Catalytic Applications and Mechanistic Insights

Precursor Role in the Synthesis of Iridium-Based Catalysts and Nanomaterials

Potassium hexachloroiridate(IV) (K₂IrCl₆) serves as a crucial and versatile precursor for the synthesis of a wide array of iridium-based catalysts and nanomaterials. samaterials.comfishersci.casigmaaldrich.comcymitquimica.com Its utility stems from its stability and solubility, which allow for controlled reduction to metallic iridium or conversion into various iridium complexes. This compound is a key starting material for creating both finely dispersed iridium nanoparticles and complex homogeneous and heterogeneous catalysts. researchgate.netchemrxiv.organl.govresearchgate.net

Preparation and Characterization of Iridium Nanoparticles

The synthesis of iridium nanoparticles from potassium hexachloroiridate(IV) can be achieved through various reduction methods, yielding nanoparticles with controlled size and morphology. samaterials.com A common approach involves the chemical reduction of K₂IrCl₆ in a solution. For instance, iridium nanoparticles have been successfully synthesized via the reduction of potassium hexachloroiridate(IV) with trisodium (B8492382) citrate, using sodium dodecyl sulfate (B86663) as a stabilizer. samaterials.comfishersci.cacymitquimica.com

Another method involves hydrothermal synthesis, where K₂IrCl₆ is reduced by sodium tetrahydroborate in an alkaline solution at elevated temperatures, leading to the formation of iridium nanoparticles on a carbon support. researchgate.net In a surfactant-free method, colloidal iridium nanoparticles can be synthesized by reacting K₂IrCl₆ in methanol (B129727) at 50 °C with a base. dtu.dkresearchgate.net The choice of base and other reaction parameters can influence the size and structure of the resulting nanoparticles. researchgate.netchemrxiv.organl.govresearchgate.netresearchgate.net

Characterization of these nanoparticles is performed using a variety of analytical techniques. Transmission electron microscopy (TEM) is used to determine the size, shape, and dispersion of the nanoparticles. mdpi.com X-ray diffraction (XRD) and X-ray photoelectron spectroscopy (XPS) are employed to analyze the crystalline structure and the oxidation state of iridium. researchgate.net

A study on the surfactant-free synthesis of colloidal iridium nanoparticles from various iridium precursors, including a hexachloroiridate(IV) salt, revealed that the resulting nanoparticles often exhibit decahedral and icosahedral structures rather than the bulk face-centered cubic (fcc) structure. researchgate.netchemrxiv.organl.govresearchgate.netresearchgate.net The formation pathway was observed to be highly dependent on the precursor salt used. researchgate.netchemrxiv.organl.govresearchgate.netdtu.dkresearchgate.net When using H₂IrCl₆ or Na₂IrCl₆, the nanoparticle formation occurs rapidly after an induction period, a process that is influenced by the cation of the base used in the synthesis. researchgate.netchemrxiv.organl.govresearchgate.netresearchgate.net

| Synthesis Method | Reducing Agent | Stabilizer/Support | Resulting Nanoparticle Characteristics |

| Chemical Reduction | Trisodium citrate | Sodium dodecyl sulfate | Platinum nanoparticles (PNPs) samaterials.comfishersci.cacymitquimica.com |

| Hydrothermal Synthesis | Sodium tetrahydroborate | Carbon nanotubes (CNTs) | Iridium nanoparticles on carbon material researchgate.net |

| Surfactant-Free Colloidal Synthesis | Methanol (solvent) and a base | None | Colloidal iridium nanoparticles (~Ir₅₅) with decahedral and icosahedral structures researchgate.netchemrxiv.organl.govresearchgate.netdtu.dkresearchgate.net |

| Green Synthesis | Grape marc extracts | None | Small iridium nanoparticles (3.0–4.5 nm) mdpi.com |

Development of Homogeneous and Heterogeneous Iridium Catalysts

Potassium hexachloroiridate(IV) is a foundational compound for developing both homogeneous and heterogeneous iridium catalysts.

Homogeneous Catalysts: Homogeneous iridium catalysts are often synthesized by ligand exchange reactions starting from an iridium precursor like K₂IrCl₆. These catalysts are known for their high activity and selectivity in a variety of organic transformations. For example, iridium complexes with specific organic ligands have been developed for efficient hydrogen isotope exchange reactions, which are crucial in the pharmaceutical industry for labeling drug candidates. strath.ac.ukwilliamjkerr.com Research has focused on designing new iridium C-H activation catalysts that operate under mild conditions with low catalyst loadings. williamjkerr.com Furthermore, iridium catalysts bearing ligands such as 4,7-dihydroxy-1,10-phenanthroline have been developed for the dehydrogenation of formic acid to produce high-pressure hydrogen gas. nih.govnih.gov

Heterogeneous Catalysts: For heterogeneous catalysis, iridium nanoparticles derived from K₂IrCl₆ are typically supported on various materials like carbon, silica (B1680970), or metal oxides to enhance their stability and recyclability. The synthesis of supported iridium catalysts often involves the impregnation of the support with a solution of K₂IrCl₆ followed by reduction. These heterogeneous catalysts are particularly valuable for industrial processes. For instance, iridium-based catalysts are used in the Fischer-Tropsch synthesis. sigmaaldrich.com Immobilized iridium complexes on supports like modified silica or zeolites have been investigated for the dehydrogenation of formic acid, demonstrating high turnover frequencies and enhanced stability compared to their homogeneous counterparts. kaust.edu.sa

| Catalyst Type | Synthesis Strategy | Example Application | Key Advantages |

| Homogeneous | Ligand exchange with K₂IrCl₆ derived precursors | Hydrogen isotope exchange, strath.ac.ukwilliamjkerr.com Formic acid dehydrogenation nih.govnih.gov | High activity and selectivity, mild reaction conditions strath.ac.ukwilliamjkerr.com |

| Heterogeneous | Impregnation of support with K₂IrCl₆ and reduction | Fischer-Tropsch synthesis, sigmaaldrich.com Formic acid dehydrogenation kaust.edu.sa | Enhanced stability, recyclability, suitable for industrial processes kaust.edu.sa |

Catalysis in Organic Transformation Reactions

Iridium catalysts derived from potassium hexachloroiridate(IV) are instrumental in a range of organic transformations, demonstrating high efficiency in both hydrogenation and oxidation reactions.

Hydrogenation Reactions

Iridium catalysts are highly effective for various hydrogenation reactions. researchgate.net This includes the asymmetric hydrogenation of ketones and ketoesters, where chiral spiro iridium catalysts have shown high efficiency. researchgate.net Iridium-catalyzed hydrogenation is a key step in the synthesis of fine chemicals and pharmaceuticals. williamjkerr.com For example, a highly efficient asymmetric hydrogenation of α-substituted α,β-unsaturated acyclic ketones has been developed using chiral spiro iridium complexes, providing a route to important chiral building blocks. researchgate.net The development of iridium catalysts for hydrogenation extends to applications in C-H activation for selective hydrogen isotope exchange, a process of significant interest in medicinal chemistry. strath.ac.uk

Oxidation of Organic Substrates (e.g., Alcohols, HMF)

Iridium-based catalysts also play a significant role in the oxidation of organic substrates. wikipedia.orgchemguide.co.uksavemyexams.comlibretexts.org The oxidation of primary alcohols can yield either aldehydes or carboxylic acids, depending on the reaction conditions. savemyexams.com While reagents like potassium permanganate (B83412) are strong oxidizing agents for this transformation, wikipedia.org iridium catalysts offer alternative pathways. The one-electron oxidation of phenols by the hexachloroiridate(IV) ion, [IrCl₆]²⁻, has been studied, revealing insights into proton-coupled electron transfer mechanisms. nih.gov

In the context of biomass conversion, the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF) is a critical step. While specific examples directly using K₂IrCl₆-derived catalysts for HMF oxidation were not prominent in the provided search context, the general application of iridium catalysts in oxidation reactions suggests their potential in this area.

| Reaction Type | Substrate | Catalyst Type | Product | Significance |

| Asymmetric Hydrogenation | Ketones, Ketoesters | Chiral spiro iridium complexes | Chiral alcohols | Synthesis of fine chemicals and pharmaceuticals williamjkerr.comresearchgate.net |

| Hydrogen Isotope Exchange | sp³ C-H bonds | Iridium(I) complexes | Isotopically labeled compounds | Pharmaceutical research and development strath.ac.uk |

| Oxidation | Phenols | Hexachloroiridate(IV) ion | Phenoxyl radicals | Mechanistic studies of electron transfer nih.gov |

| Oxidation | Primary Alcohols | Various oxidizing agents | Aldehydes or Carboxylic Acids | Synthesis of important organic intermediates wikipedia.orgsavemyexams.com |

Electrocatalysis for Energy Conversion Applications

Iridium and its compounds, often derived from precursors like potassium hexachloroiridate(IV), are paramount in the field of electrocatalysis, particularly for energy conversion reactions. nih.govrsc.org Iridium-based materials are among the most active and stable electrocatalysts for the oxygen evolution reaction (OER), a critical process in water splitting for hydrogen production and in regenerative fuel cells. sigmaaldrich.com

Iridium oxide (IrOₓ), which can be prepared from K₂IrCl₆, is a benchmark catalyst for OER in acidic media due to its high activity and stability under corrosive conditions. wpmucdn.com The synthesis of ligand-free iridium oxide nanoparticles from K₂IrCl₆ has been shown to produce highly active electrocatalysts for water oxidation. wpmucdn.com Furthermore, iridium-based catalysts are being explored for other energy-related applications, such as in proton-exchange membrane (PEM) fuel cells. sigmaaldrich.com The development of efficient and durable electrocatalysts is a key area of research aimed at advancing clean energy technologies. rsc.org

Oxygen Evolution Reaction (OER) Catalysis

The oxygen evolution reaction is a critical process in water electrolysis for hydrogen production, but it is often hampered by slow kinetics. nih.govmdpi.com Iridium-based materials are among the most active and stable electrocatalysts for the OER, particularly in acidic environments. While direct studies on potassium hexachloroiridate(IV) as a primary OER catalyst are less common, it serves as a crucial precursor for synthesizing various iridium oxide and other iridium-based catalysts that exhibit high OER activity. mdpi.com

For instance, research has shown that catalysts derived from iridium can achieve high Faradaic efficiency for oxygen evolution. One study reported a Faradaic efficiency of 98 ± 4% at an overpotential of 440 mV, indicating that the majority of the current contributes to oxygen production. mdpi.com Another investigation into a nanocomposite catalyst in an alkaline solution demonstrated significant catalytic activity for OER. researchgate.net

The mechanism of OER on iridium-based catalysts often involves the catalyst undergoing an electrochemical transformation to a higher valence state, which then chemically reacts with water to produce oxygen. nih.gov This process highlights the importance of the catalyst's ability to facilitate both electron and proton transfer.

Performance in Proton Exchange Membrane (PEM) Water Electrolysis

Proton exchange membrane (PEM) water electrolysis is a promising technology for producing high-purity hydrogen, valued for its high current density, compact design, and energy efficiency. mdpi.comnih.gov The performance of PEM electrolyzers is heavily reliant on the efficiency of the electrocatalysts, especially for the OER at the anode. nih.gov Iridium and its oxides are state-of-the-art catalysts for the OER in the acidic conditions of PEM electrolyzers. nih.gov

Studies have shown that the choice and loading of the anode catalyst significantly impact the electrolyzer's performance. nih.gov For example, a membrane electrode assembly with an IrRuOx catalyst at the anode has demonstrated superior performance compared to others. nih.gov The efficiency of a PEM water electrolysis system is often evaluated by its cell voltage, hydrogen production rate, and energy consumption.

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Rated Power Efficiency (BOL) | 60.3% | 2 A/cm² at 1.9 V, 80°C, 30 bar H₂ | mdpi.com |

| Peak System Efficiency (BOL) | 70.2% | Beginning of Life | mdpi.com |

| Rated Power Efficiency (EOL) | 53.9% | End of Life | mdpi.com |

| Peak System Efficiency (EOL) | 65.6% | End of Life | mdpi.com |

| Maximum Energy Efficiency | 75% | 0.03 A cm⁻² | nih.gov |

| Optimal Energy Consumption | 58.37 kWh/kg H₂ | 70°C and 80°C, 200 mA/cm² | nih.gov |

Detailed Investigation of Catalytic Reaction Mechanisms

Understanding the detailed mechanisms of reactions catalyzed by potassium hexachloroiridate(IV) and its derivatives is crucial for optimizing catalytic processes. This involves kinetic studies, the detection of transient species like free radicals, and the application of theoretical models.

In another study on the oxidation of hydroxylamine (B1172632) by [IrCl₆]²⁻, the reaction was found to follow pseudo-first-order kinetics with a stoichiometric ratio of approximately one. nih.gov The rate law was determined to be dependent on the pH, with a mechanism involving both proton-coupled electron transfer (PCET) and electron transfer from the deprotonated hydroxylamine. nih.gov

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| k₁ (PCET) | 17.05 ± 0.47 M⁻¹ s⁻¹ | 25°C, Ionic strength 0.1 M | nih.gov |

| k' (ET from NH₂O⁻) | (2.59 ± 0.09) x 10⁻⁶ s⁻¹ | 25°C, Ionic strength 0.1 M | nih.gov |

| KIE (kH/kD) for k₁ | 4.4 | - | nih.gov |

| KIE (kH/kD) for k' | 9.8 | - | nih.gov |

The involvement of free radical intermediates is a common feature in many oxidation reactions. nih.gov In the context of reactions involving hexachloroiridate(IV), the formation of such species can be inferred from the reaction mechanism and kinetic data. For instance, in the oxidation of various substrates, the one-electron transfer nature of the Ir(IV)/Ir(III) couple often leads to the generation of substrate-derived radicals. While direct detection of these transient species can be challenging, their presence is often supported by the observed reaction products and kinetic behavior. researchgate.net

Marcus theory provides a theoretical framework for understanding the rates of electron transfer reactions. wikipedia.orgnumberanalytics.com It relates the rate of electron transfer to the Gibbs free energy of the reaction and a reorganization energy term (λ), which accounts for the structural changes in the reactants and the surrounding solvent molecules. libretexts.org

The theory has been applied to analyze the kinetics of outer-sphere electron transfer reactions involving hexachloroiridate(IV). For non-complementary redox reactions, where the number of electrons exchanged by the oxidant and reductant differs, the application of Marcus theory can be more complex. However, by considering the individual electron transfer steps, it is possible to gain insights into the reaction mechanism. A key prediction of Marcus theory is the existence of a "Marcus inverted region," where the reaction rate decreases as the driving force of the reaction becomes very large. libretexts.orgnih.gov The linear free-energy relationship predicted by Marcus theory for outer-sphere electron transfer has been a valuable tool in interpreting experimental kinetic data. libretexts.org

Reactivity and Fundamental Reaction Pathways

Ligand Exchange Reactions and Their Conditions

The [IrCl₆]²⁻ complex is generally characterized by its resistance to ligand substitution, a property attributed to its electronic configuration. However, under specific conditions, ligand exchange reactions, particularly hydrolysis, can be induced.

A significant example of ligand exchange is the alkaline hydrolysis of [IrCl₆]²⁻. When an alkaline solution, such as sodium hydroxide (B78521) (NaOH), is added to an aqueous solution of [IrCl₆]²⁻, the chloride ligands are substituted by hydroxide ions. This reaction leads to the formation of the hexahydroxyiridate(IV) complex, [Ir(OH)₆]²⁻. Spectroscopic studies show that the characteristic UV-Vis absorption peaks of [IrCl₆]²⁻ (around 430 nm and 500 nm) disappear upon the addition of NaOH, and a new peak emerges at approximately 329 nm, corresponding to the formation of the monomeric [Ir(OH)₆]²⁻ complex. sdu.dk This hydrolysis is a crucial initial step in the synthesis of iridium oxide (IrOₓ·nH₂O) nanoparticles, which are highly effective electrocatalysts. sdu.dkwpmucdn.com

The conditions for these ligand exchange reactions are summarized in the table below.

| Reaction Type | Reagents/Conditions | Product(s) | Notes |

| Alkaline Hydrolysis | Aqueous NaOH | [Ir(OH)₆]²⁻ | Rapid reaction at room temperature. sdu.dk |

| Condensation | Heating of [Ir(OH)₆]²⁻ solution (e.g., 90 °C) | Polymeric [Ir(OH)₆]²⁻, IrOₓ·nH₂O | Leads to nanoparticle formation. sdu.dk |

| Sulfide (B99878) Reaction | Aqueous H₂S | No reaction | [IrCl₆]²⁻ is resistant to substitution. wikipedia.org |

Oxidation-Reduction Reactions with Diverse Substrates

As a potent one-electron oxidant (E° ≈ 0.87 V), the [IrCl₆]²⁻ ion readily participates in oxidation-reduction reactions with a wide array of inorganic and organic substrates. The general reaction involves the reduction of Ir(IV) to Ir(III):

[IrCl₆]²⁻ + e⁻ ⇌ [IrCl₆]³⁻

The oxidation of iodide (I⁻) by hexachloroiridate(IV) has been studied to understand the influence of the reaction environment on electron transfer rates. The reaction proceeds as follows:

2[IrCl₆]²⁻ + 2I⁻ → 2[IrCl₆]³⁻ + I₂

Kinetic studies reveal that the reaction rate is significantly influenced by the nature and concentration of background electrolytes, a factor tied to ion-solvent interactions. wikipedia.org

The oxidation of quinols, a class of compounds that includes catechols, by [IrCl₆]²⁻ in acidic aqueous media has also been investigated. acs.org Catechol (1,2-dihydroxybenzene) is oxidized to the corresponding o-quinone. The mechanism involves the formation of an intermediate complex, and the reaction kinetics are dependent on the pH and the specific structure of the quinol substrate. acs.orgresearchgate.net

Hexachloroiridate(IV) is a capable oxidant for sulfur-containing biomolecules, such as the tripeptide glutathione (B108866) (GSH) and the amino acid L-cysteine.

The aqueous oxidation of glutathione by [IrCl₆]²⁻ is a complex process. In the absence of oxygen and catalytic metal ions, the direct oxidation yields the iridium(III) complex, [IrCl₆]³⁻, and glutathione sulfonic acid (GSO₃⁻), which represents an overoxidation product beyond the typical disulfide (GSSG). sdu.dkhum-ecol.ru The reaction is highly sensitive to catalysis by trace amounts of copper ions, which can significantly increase the reaction rate. hum-ecol.ruresearchgate.net The kinetics are first-order with respect to both the iridium complex and total glutathione concentration, and the rate increases with pH, indicating that the deprotonated thiolate form (GS⁻) is the more reactive species. sdu.dkhum-ecol.ru

The oxidation of L-cysteine and its derivatives by [IrCl₆]²⁻ follows similar pathways. For instance, the oxidation of cysteinesulfinic acid (CysSO₂H) by [IrCl₆]²⁻ in the absence of oxygen produces cysteic acid (CysSO₃H) and [IrCl₆]³⁻. researchgate.net The reaction mechanism is proposed to involve a rapid, reversible electron-transfer equilibrium followed by a rate-limiting inner-sphere oxidation step. researchgate.net

The table below summarizes key findings for the oxidation of these biomolecules.

| Substrate | Product(s) | Key Kinetic Features |

| Glutathione (GSH) | GSO₃⁻ (direct), GSSG (in presence of O₂) | First-order in [Ir(IV)] and [GSH]. Rate increases with pH. Catalyzed by Cu²⁺ ions. sdu.dkhum-ecol.ru |

| Cysteinesulfinic Acid (CysSO₂H) | CysSO₃H | Rate law: -d[Ir(IV)]/dt = k[Ir(IV)]²[CysSO₂H]/[Ir(III)]. Negligible pH dependence between pH 3-5. researchgate.net |

Photochemical Behavior and Photoreduction Pathways

The hexachloroiridate(IV) complex exhibits distinct photochemical activity. Upon irradiation with ultraviolet (UV) light, it can undergo photoreduction. The primary photochemical process is often an electron transfer from a solvent molecule or another species in the solution to the excited state of the [IrCl₆]²⁻ complex. researchgate.net

In alcoholic solvents like methanol (B129727), UV photolysis (e.g., at 313 nm) results in the photoreduction of Ir(IV) to Ir(III), forming [IrCl₆]³⁻ and a hydroxyalkyl radical from the solvent. researchgate.net At low temperatures (77 K), this process leads to the formation of a weak radical complex between the newly formed [IrCl₆]³⁻ and the methanol-derived radical (·CH₂OH). researchgate.net

In aqueous solutions, laser flash photolysis can induce the photoreduction of [IrCl₆]²⁻. researchgate.net If other ions, such as bromide (Br⁻), are present, the primary photochemical event can lead to the formation of radical anions like Br₂·⁻. researchgate.netresearchgate.net The quantum yield for the primary photosolvation step of [IrCl₆]²⁻ in acetonitrile (B52724) upon irradiation at 313 nm and 248 nm has been determined to be 0.14 ± 0.01. researchgate.net

The related Ir(III) complex, [IrCl₆]³⁻, can be photo-oxidized to [IrCl₆]²⁻. Irradiation of aqueous [IrCl₆]³⁻ solutions with UV light (e.g., 266 nm) results in parallel photoaquation and photoionization processes, the latter producing an aquated electron (e⁻ₐq) with a quantum yield of 0.12. hum-ecol.rurjpbr.com

Influence of Solvent Composition and Ionic Strength on Reaction Kinetics

The kinetics of reactions involving potassium hexachloroiridate(IV) are sensitive to the surrounding medium, including the solvent composition and the ionic strength of the solution.

The influence of ionic strength is prominent in reactions between ions. In the oxidation of iodide by [IrCl₆]²⁻, rate constants are highly dependent on the type and concentration of the salt used to control the ionic strength. wikipedia.org This effect is attributed primarily to ion-solvent interactions that alter the activities of the reacting species. wikipedia.org Conversely, in some reactions, such as the oxidation of arsenic(III) by [IrCl₆]²⁻, the ionic strength was found to have a negligible effect on the reaction rate. researchgate.net Similarly, the oxidation of tellurium(IV) was studied at a constant ionic strength to isolate other kinetic factors. rsc.org This indicates that the impact of ionic strength is specific to the particular reaction system and its mechanism.

Solvent composition plays a critical role by altering reactant solubility, stability, and the mechanism of the reaction itself. As seen in the photochemical studies, changing the solvent from water to methanol introduces a new reaction pathway where the solvent acts as the electron donor. researchgate.net In aqueous alkaline solutions, water participates directly as a ligand in hydrolysis reactions. sdu.dk The effect of the solvent can be understood through its influence on the thermodynamic activity of the reactants. For homogeneously catalyzed reactions, moving from concentrations to thermodynamic activities in kinetic models can help decouple the intrinsic kinetic parameters from solvent effects, providing a more fundamental understanding of the reaction. mpg.de

Advanced Materials Science Development

Precursor for Iridium-Containing Functional Coatings

The compound serves as a critical starting material for the deposition of iridium-based thin films and coatings. These coatings are prized for their unique combination of physical and chemical properties, which are directly imparted by the elemental iridium.

Potassium hexachloroiridate(IV) is used in electroplating processes to create robust iridium coatings. samaterials.com In this application, the compound is dissolved in an aqueous solution to form an electrolyte bath containing the [IrCl₆]²⁻ anion. During electroplating, an electric current is passed through the solution, causing the iridium ions to be reduced and deposited as a thin, dense layer of metallic iridium onto a substrate.

Iridium metal is exceptionally resistant to corrosion and chemical attack, even at high temperatures. This makes electroplated iridium coatings highly valuable for protecting components that operate in harsh chemical or thermal environments. The process provides a method to impart the superior surface properties of iridium onto more common, less resistant base materials.

| Application Data: Electroplated Iridium Coatings | |

| Precursor Compound | Potassium hexachloroiridate(IV) |

| Process | Electroplating (Electrolytic Deposition) |

| Resulting Coating | Metallic Iridium (Ir) |

| Key Property | High Corrosion and Chemical Resistance |

Integration into Advanced Electronic and Optical Materials

In materials science, potassium hexachloroiridate(IV) is instrumental in the development of advanced electronic and optical materials. samaterials.com Its role is typically that of a precursor, which is converted into iridium or iridium oxide to form functional components within a larger material system. For instance, its electrochemical properties are valuable in the development of sensors and electrolyzers. sigmaaldrich.com The compound's ability to facilitate the creation of conductive and stable layers is essential for various high-tech applications. samaterials.comsigmaaldrich.com

The development of optical coatings is another area where this compound finds use. samaterials.com By depositing controlled layers of iridium or its oxide, materials with specific reflectivity, absorptivity, or transmissivity can be engineered for use in specialized optical instruments.

Role in the Synthesis of Mixed-Metal Nanomaterials (e.g., Platinum Nanoparticles)

Potassium hexachloroiridate(IV) also plays a role in the synthesis of complex nanomaterials. Notably, it has been used in the preparation of platinum nanoparticles (PNPs). samaterials.com In one documented synthesis method, potassium hexachloroiridate(IV) is reduced using trisodium (B8492382) citrate, with sodium dodecyl sulfate (B86663) employed as a stabilizing agent, to form the platinum nanoparticles. samaterials.com This application highlights the compound's utility in controlling the formation of nanostructures, potentially by influencing the nucleation and growth stages of the nanoparticles.

| Synthesis of Platinum Nanoparticles | |

| Iridium Source | Potassium hexachloroiridate(IV) |

| Reducing Agent | Trisodium citrate |

| Stabilizer | Sodium dodecyl sulfate |

| Product | Platinum Nanoparticles (PNPs) |

Analytical Chemistry Methodologies and Spectrophotometric Assays

Development of Novel Analytical Assays for Chemical and Biochemical Systems

Recent research has focused on leveraging the properties of potassium hexachloroiridate(IV) to create new analytical methods for evaluating complex chemical and biological systems, most notably in the assessment of total antioxidant capacity.

A novel spectrophotometric method, named the Iridium Reducing Antioxidant Capacity (IrRAC) assay, has been developed utilizing potassium hexachloroiridate(IV) as a single electron oxidant. rsc.orgfishersci.nl This assay measures the total antioxidant capacity by observing the decrease in absorbance at 488 nm, which corresponds to the reduction of the [IrCl₆]²⁻ ion. rsc.org A key advantage of using this specific absorption band is that it largely avoids spectral interference from antioxidants and their oxidized products. rsc.org The [IrCl₆]²⁻ complex is reported to be stable for at least six hours in a phosphate-buffered saline (PBS), which allows for consistent and reproducible measurements under physiologically neutral conditions. rsc.org

The IrRAC method has demonstrated a linear correlation between the reduction in absorbance and the concentration of various antioxidants. rsc.org Furthermore, the assay shows minimal reactivity with non-antioxidative substances, indicating good selectivity. rsc.org Its effectiveness has been validated with synthetic antioxidant mixtures and real-world samples, suggesting that the results are primarily governed by the nature of the antioxidants present. rsc.org The commercial availability of high-purity potassium hexachloroiridate(IV) also simplifies reagent preparation, making the IrRAC assay a cost-effective and compelling alternative to other electron transfer-based methodologies. rsc.orgfishersci.nl

Table 1: Features of the Iridium Reducing Antioxidant Capacity (IrRAC) Assay

| Feature | Description | Source |

| Reagent | Potassium hexachloroiridate(IV) (K₂[IrCl₆]) | rsc.org, fishersci.nl |

| Mechanism | Single electron transfer from antioxidant to [IrCl₆]²⁻ | rsc.org |

| Detection | Spectrophotometric, measuring absorbance decrease | rsc.org |

| Wavelength | 488 nm | rsc.org |

| Key Advantage | Reduced interference from sample matrix at 488 nm | rsc.org |

| Reagent Stability | Stable for 6 hours in Phosphate-Buffered Saline (PBS) | rsc.org |

| Correlation | Linear decrease in absorbance with increasing antioxidant concentration | rsc.org |

While potentiometric assays are a common electrochemical technique for determining antioxidant capacity, often employing redox systems like K₃[Fe(CN)₆]/K₄[Fe(CN)₆] or the stable radical DPPH•, the application of potassium hexachloroiridate(IV) as the primary oxidant in a potentiometric configuration is not prominently detailed in the available research. electronicsandbooks.com

Methodologies for Quantification and Purity Verification

Accurate quantification of potassium hexachloroiridate(IV) in solution requires careful consideration of its chemistry, as the [IrCl₆]²⁻ ion can undergo spontaneous reactions. Therefore, a combination of analytical techniques is often necessary for precise concentration and purity verification.

Due to the spontaneous reduction that can occur when potassium hexachloroiridate(IV) is dissolved, simply weighing the solid mass to determine the concentration of the Iridium(IV) species in solution is unreliable. To ascertain the actual active Iridium(IV) content, iodometric titration is employed as a secondary analytical technique. This method provides a more accurate measure of the true concentration of the [IrCl₆]²⁻ oxidant in the prepared solution.

UV-Vis spectroscopy is a primary tool for measuring the concentration of potassium hexachloroiridate(IV) in solution, based on the characteristic absorbance of the [IrCl₆]²⁻ ion. The absorbance is measured at its peak, and concentration is calculated using the Beer-Lambert law. However, as noted, the potential for spontaneous reduction to Iridium(III) complicates direct quantification by spectroscopy alone.

Therefore, UV-Vis spectroscopy is used in conjunction with iodometric titration. The titration first establishes the precise concentration of Iridium(IV), which is then used to determine an accurate molar extinction coefficient for the [IrCl₆]²⁻ ion via a calibration series. This validated coefficient can then be used for subsequent concentration measurements. The soluble product of the reduction has a UV-Vis spectrum similar to the [IrCl₆]³⁻ anion, with maxima at approximately 360 nm and 425 nm.

Comparative Analysis of Analytical Systems

The hexachloroiridate(IV)/hexachloroiridate(III) redox couple is often compared to the more widely used hexacyanoferrate(II)/hexacyanoferrate(III) system for electrochemical measurements, such as evaluating mass transfer in electrochemical reactors. Each system presents distinct advantages and disadvantages.